Bromofluoroacetic acid
Overview
Description
Bromofluoroacetic acid is an organic compound with the molecular formula C2H2BrFO2 It is a halogenated acetic acid derivative, characterized by the presence of both bromine and fluorine atoms attached to the acetic acid backbone
Mechanism of Action
Target of Action
It is known to be used as an intermediate for fluoroacetic acid , suggesting that its targets may be similar to those of fluoroacetic acid.
Mode of Action
It is known that the compound exists as hydrogen-bonded dimers in the solid state . This could potentially influence its interaction with its targets.
Biochemical Pathways
Given its use as an intermediate for fluoroacetic acid , it may be involved in similar biochemical pathways.
Result of Action
Its use as an intermediate for fluoroacetic acid suggests that it may have similar effects.
Action Environment
It is known that the compound exists as hydrogen-bonded dimers in the solid state , which could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
Bromofluoroacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit enzymes involved in the citric acid cycle, particularly aconitase and succinate dehydrogenase . These interactions disrupt the normal metabolic processes within cells, leading to a cascade of biochemical effects. The nature of these interactions is primarily inhibitory, as this compound binds to the active sites of these enzymes, preventing their normal function.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to disrupt cellular metabolism by inhibiting key enzymes in the citric acid cycle . This inhibition leads to a decrease in ATP production, which in turn affects various cellular processes such as cell signaling pathways, gene expression, and overall cellular metabolism. This compound can induce apoptosis in certain cell types due to the energy crisis it creates within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. By binding to the active sites of aconitase and succinate dehydrogenase, it prevents these enzymes from catalyzing their respective reactions in the citric acid cycle . This binding is typically covalent, leading to a permanent inactivation of the enzyme. Additionally, this compound can affect gene expression by altering the levels of metabolites that serve as signaling molecules within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro studies has shown persistent inhibition of cellular metabolism, leading to long-term effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can cause mild metabolic disturbances, while at higher doses, it can lead to severe toxicity and even death . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. High doses of this compound can cause acute metabolic failure due to the inhibition of critical enzymes in the citric acid cycle.
Metabolic Pathways
This compound is involved in metabolic pathways related to the citric acid cycle. It interacts with enzymes such as aconitase and succinate dehydrogenase, leading to a disruption of normal metabolic flux . This disruption can result in altered levels of metabolites, which can have downstream effects on various cellular processes. The compound’s impact on metabolic pathways highlights its potential as a tool for studying cellular metabolism.
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound tends to accumulate in the mitochondria, where it exerts its inhibitory effects on the citric acid cycle enzymes.
Subcellular Localization
This compound primarily localizes to the mitochondria within cells . This localization is crucial for its activity, as the mitochondria are the site of the citric acid cycle. The compound’s ability to target mitochondria is likely due to specific targeting signals or post-translational modifications that direct it to this organelle. The mitochondrial localization of this compound is essential for its role in inhibiting key metabolic enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromofluoroacetic acid can be synthesized through several methods. One common approach involves the halogenation of acetic acid derivatives. For instance, the reaction of acetic acid with bromine and fluorine sources under controlled conditions can yield this compound. Another method involves the halogen exchange reaction, where a precursor compound such as chloroacetic acid is treated with bromine and fluorine reagents to replace the chlorine atom with bromine and fluorine atoms.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale halogenation processes. These processes involve the use of specialized reactors and controlled reaction conditions to ensure high yield and purity of the final product. The industrial production methods are optimized for efficiency and cost-effectiveness, making this compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions: Bromofluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form bromofluoroacetate derivatives.
Reduction: Reduction reactions can convert this compound to less oxidized forms, such as bromofluoroethanol.
Substitution: The bromine and fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromofluoroacetate derivatives.
Reduction: Bromofluoroethanol.
Substitution: Various substituted acetic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
Bromofluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- Chloroacetic acid
- Dichloroacetic acid
- Trifluoroacetic acid
Properties
IUPAC Name |
2-bromo-2-fluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXGKNZADORBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382077 | |
Record name | Bromofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-25-1 | |
Record name | Bromofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromofluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.